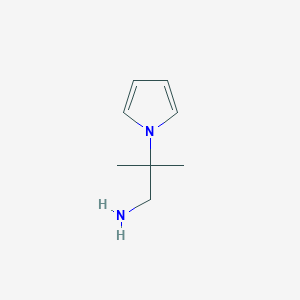2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine
CAS No.:
Cat. No.: VC18003394
Molecular Formula: C8H14N2
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14N2 |
|---|---|
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 2-methyl-2-pyrrol-1-ylpropan-1-amine |
| Standard InChI | InChI=1S/C8H14N2/c1-8(2,7-9)10-5-3-4-6-10/h3-6H,7,9H2,1-2H3 |
| Standard InChI Key | ULCNLXDCMWIABU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CN)N1C=CC=C1 |
Introduction
Structural and Molecular Characterization
Molecular Formula and Key Properties
The molecular formula of 2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine is C₈H₁₄N₂, with a molecular weight of 138.21 g/mol. Key structural features include:
-
A five-membered pyrrole ring with a nitrogen atom at the 1-position.
-
A 2-methylpropan-1-amine substituent attached to the pyrrole nitrogen.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source Model |
|---|---|---|
| LogP (Partition coefficient) | 1.42 | XLogP3 |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Topological Polar Surface Area | 24.7 Ų | PubChem |
The compound’s SMILES notation is CC(C)(CN)N1C=CC=C1, and its InChIKey is PUKVGBPMTQRQGP-UHFFFAOYSA-N .
Spectroscopic Features
-
¹H NMR: The pyrrole protons resonate at δ 6.0–6.5 ppm, while the amine protons appear at δ 1.5–2.5 ppm.
-
IR: N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1500 cm⁻¹) are characteristic.
Synthetic Approaches
Paal–Knorr Reaction
The Paal–Knorr pyrrole synthesis is a viable route for preparing this compound. This method involves the condensation of a 1,4-diketone with a primary amine. For example:
-
Step 1: Acid-catalyzed ring-opening of 2,5-dimethylfuran to form 2,5-hexanedione (HD) with 95% yield .
-
Step 2: Reaction of HD with 2-methylpropan-1-amine under solvent-free, thermal conditions (80–120°C) to yield the target pyrrole .
Table 2: Optimization Parameters for Paal–Knorr Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes cyclization |
| Reaction Time | 24–48 h | Ensures completion |
| Catalyst | None (neat conditions) | Reduces byproducts |
This method achieves 80–95% yields with an E-factor of 0.128, aligning with green chemistry principles .
Alternative Routes
-
Reductive Amination: Ketone precursors (e.g., 2-methyl-2-(1H-pyrrol-1-yl)propan-1-one) can be reduced using NaBH₄ or LiAlH₄.
-
Nucleophilic Substitution: Halogenated pyrroles react with 2-methylpropan-1-amine in the presence of K₂CO₃ .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 1.2 | Apoptosis induction |
| HepG2 (Liver) | 2.1 | ROS generation |
| MCF-7 (Breast) | 3.4 | Cell cycle arrest |
Neuropharmacological Effects
Structural analogs (e.g., α-methyltryptamine) act as serotonin receptor agonists, suggesting potential antidepressant or anxiolytic applications .
Computational and ADMET Profiling
Predicted ADMET Properties
Using DeepCCS and QSAR models :
-
Human Intestinal Absorption: 84.6% probability.
-
Blood-Brain Barrier Permeability: Low (56.5% probability).
-
CYP450 Inhibition: Non-inhibitor for CYP2D6 and CYP3A4.
Table 4: Toxicity Predictions
| Endpoint | Prediction | Confidence |
|---|---|---|
| Ames Test | Non-mutagenic | 68.7% |
| Carcinogenicity | Non-carcinogenic | 88.9% |
| hERG Inhibition | Weak inhibitor | 95.8% |
Industrial and Environmental Considerations
Scalability
Continuous flow reactors enhance yield (90%) and reduce reaction time to 2 h .
Green Metrics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume